molecular formula C22H25FN4O B10936612 3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936612
M. Wt: 380.5 g/mol
InChI Key: LJGJTJDXJVTBIC-UHFFFAOYSA-N
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Description

3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the cyclopropyl and fluorophenyl groups is usually accomplished through substitution reactions using suitable reagents. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core

    Fluorophenyl compounds: Compounds containing the fluorophenyl group are known for their enhanced stability and biological activity. The presence of the fluorophenyl group in this compound may contribute to its unique pharmacological profile.

Properties

Molecular Formula

C22H25FN4O

Molecular Weight

380.5 g/mol

IUPAC Name

3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25FN4O/c1-4-16-13-18(22(28)26(5-2)6-3)19-20(14-7-8-14)25-27(21(19)24-16)17-11-9-15(23)10-12-17/h9-14H,4-8H2,1-3H3

InChI Key

LJGJTJDXJVTBIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)N(CC)CC

Origin of Product

United States

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